molecular formula C9H15NO2 B14770896 Ethyl (piperidin-2-ylidene)acetate CAS No. 25654-24-4

Ethyl (piperidin-2-ylidene)acetate

Cat. No.: B14770896
CAS No.: 25654-24-4
M. Wt: 169.22 g/mol
InChI Key: VTIIQRXRYKVQEA-UHFFFAOYSA-N
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Description

Ethyl (piperidin-2-ylidene)acetate is a heterocyclic enamine ester characterized by a piperidin-2-ylidene core fused with an ethyl acetate moiety. This compound is notable for its conjugated enamine system, which imparts unique electronic properties and reactivity. It is synthesized via methods such as the coupling of acceptor-substituted diazo compounds with tertiary thioamides, yielding stereochemically defined products confirmed by NMR and HRMS analyses . The compound’s structural features, including the planar enamine system and ester group, make it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

CAS No.

25654-24-4

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

ethyl 2-piperidin-2-ylideneacetate

InChI

InChI=1S/C9H15NO2/c1-2-12-9(11)7-8-5-3-4-6-10-8/h7,10H,2-6H2,1H3

InChI Key

VTIIQRXRYKVQEA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C1CCCCN1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-Ethyl 2-(piperidin-2-ylidene)acetate typically involves the condensation of piperidine with ethyl acetoacetate under basic conditions. The reaction proceeds via the formation of an enolate intermediate, which then undergoes nucleophilic addition to the piperidine ring, followed by elimination of water to form the desired product. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide, and the reaction temperature is maintained around 0-5°C to control the reaction rate and yield.

Industrial Production Methods

On an industrial scale, the production of (Z)-Ethyl 2-(piperidin-2-ylidene)acetate can be achieved through continuous flow processes, which offer advantages in terms of scalability, safety, and efficiency. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high yields.

Chemical Reactions Analysis

Types of Reactions

(Z)-Ethyl 2-(piperidin-2-ylidene)acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can yield piperidine derivatives with reduced double bonds, using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Reduced piperidine derivatives

    Substitution: Various substituted esters

Scientific Research Applications

Chemistry

In organic synthesis, (Z)-Ethyl 2-(piperidin-2-ylidene)acetate is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology

The compound has potential applications in the development of biologically active molecules. Its piperidine moiety is a common structural motif in many natural products and pharmaceuticals, making it a valuable scaffold for drug discovery.

Medicine

In medicinal chemistry, (Z)-Ethyl 2-(piperidin-2-ylidene)acetate is explored for its potential therapeutic properties. It can serve as a precursor for the synthesis of drugs targeting various diseases, including neurological disorders and infections.

Industry

In the materials science industry, the compound is used in the synthesis of polymers and advanced materials. Its unique structure allows for the design of materials with specific properties, such as improved mechanical strength or thermal stability.

Mechanism of Action

The mechanism of action of (Z)-Ethyl 2-(piperidin-2-ylidene)acetate involves its interaction with molecular targets through its functional groups. The piperidine ring can engage in hydrogen bonding and hydrophobic interactions with biological macromolecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substitution Patterns

Ethyl (piperidin-2-ylidene)acetate belongs to a broader class of piperidinylidene-acetate derivatives. Key structural analogs include:

  • Ethyl (5S,2Z)-2-{5-[bis(tert-butoxycarbonyl)amino]piperidin-2-ylidene}acetate: Contains bulky tert-butoxycarbonyl (Boc) groups, which sterically hinder reactions but improve stability during synthetic steps .
  • Ethyl (E)-2-(1-benzylpyrrolidin-2-ylidene)acetate : Replaces the six-membered piperidine ring with a five-membered pyrrolidine, altering ring strain and electronic conjugation .

Table 1: Molecular Comparison of Selected Analogs

Compound Molecular Formula Key Substituents Molecular Weight
This compound C₉H₁₅NO₂ None (parent structure) 185.22 g/mol
Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate C₁₆H₂₀NO₂ Benzyl (N-substitution) 273.34 g/mol
Ethyl (5S,2Z)-2-Boc-protected derivative C₁₉H₃₂N₄O₆ Bis-Boc (N-protection) 420.48 g/mol
Ethyl (E)-2-(1-benzylpyrrolidin-2-ylidene)acetate C₁₅H₁₉NO₂ Pyrrolidine core 245.32 g/mol

Key Reactivity Differences :

  • Bulky Boc groups in Boc-protected analogs reduce nucleophilic attack at the piperidine nitrogen, directing reactivity toward the ester group .
  • Pyrrolidine analogs exhibit faster ring-opening reactions due to increased ring strain compared to piperidine derivatives .
Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property This compound Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate Ethyl (E)-2-(1-benzylpyrrolidin-2-ylidene)acetate
Boiling Point Not reported Not reported Not reported
Solubility Miscible in EtOAc, CH₂Cl₂ Low water solubility; soluble in DMSO Soluble in ethanol, dichloromethane
LogP (Predicted) 1.2 3.5 2.8
Hydrogen Bond Acceptors 3 3 3
  • The benzyl-substituted derivative (LogP 3.5) is significantly more lipophilic than the parent compound, suggesting better membrane permeability .
  • Pyrrolidine analogs exhibit reduced steric hindrance, enhancing reactivity in cyclocondensation reactions .

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